5-Chloro-6-methyluracil

Description

The exact mass of the compound 5-Chloro-6-methyluracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26542. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-6-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

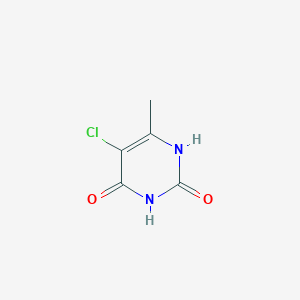

IUPAC Name |

5-chloro-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMPDGCVOWZOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166829 |

Source

|

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-87-4 |

Source

|

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16018-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-methyluracil: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloro-6-methyluracil. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Chemical Properties and Structure

5-Chloro-6-methyluracil is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. Its chemical structure and fundamental properties are crucial for understanding its potential biological activity and for its application in medicinal chemistry and drug design.

Table 1: Chemical Identifiers and Physical Properties of 5-Chloro-6-methyluracil

| Property | Value | Reference |

| CAS Number | 16018-87-4 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O₂ | [2] |

| Molecular Weight | 160.56 g/mol | [2] |

| IUPAC Name | 5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

| Melting Point | 330-332 °C (with decomposition) | |

| Appearance | White to off-white solid | |

| Predicted Density | 1.49 ± 0.1 g/cm³ | |

| Predicted pKa | 7.83 ± 0.10 |

Table 2: Structural and Spectroscopic Data of 5-Chloro-6-methyluracil

| Data Type | Value |

| SMILES | CC1=C(C(=O)NC(=O)N1)Cl |

| InChI | InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| FT-IR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

Synthesis of 5-Chloro-6-methyluracil

A documented method for the synthesis of 5-Chloro-6-methyluracil involves the direct chlorination of 6-methyluracil. This electrophilic substitution reaction targets the C5 position of the pyrimidine ring.

Experimental Protocol: Chlorination of 6-Methyluracil

This protocol is based on the oxidative halogenation method.

Materials:

-

6-Methyluracil

-

Potassium Chloride (KCl)

-

Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄), 10% solution

-

Distilled water

-

Standard laboratory glassware and equipment

Procedure:

-

Prepare a 10% aqueous solution of sulfuric acid.

-

In a suitable reaction vessel, dissolve 6-methyluracil in the 10% sulfuric acid solution.

-

Add potassium chloride (KCl) and hydrogen peroxide (H₂O₂) to the reaction mixture. A molar ratio of 1:2:4 for 6-methyluracil:KCl:H₂O₂ is recommended for optimal conversion.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, 5-Chloro-6-methyluracil, can be isolated by filtration or extraction, followed by purification techniques such as recrystallization.

Note: This protocol is a general guideline. Reaction times, temperatures, and purification methods may require optimization for specific laboratory conditions.

Potential Biological Significance

While direct biological activity data for 5-Chloro-6-methyluracil is not extensively available in the public domain, the broader class of halogenated uracil derivatives has garnered significant interest in medicinal chemistry.

-

Anticancer and Antiviral Potential: Uracil analogues, particularly 5-fluorouracil (5-FU), are established anticancer agents. Halogenation at the C5 position can influence the molecule's interaction with key enzymes involved in nucleotide metabolism, such as thymidylate synthase, potentially leading to cytotoxic or antiviral effects. The mechanism of action for many 5-halouracils involves their metabolic conversion into fraudulent nucleotides that disrupt DNA and RNA synthesis and function[3][4][5][6].

-

Enzyme Inhibition: The structural similarity of 5-Chloro-6-methyluracil to natural pyrimidines suggests it could act as an inhibitor for various enzymes that process these substrates. For instance, a related compound, 6-(2-aminoethyl)amino-5-chlorouracil, is a potent inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis[7].

The exploration of 5-Chloro-6-methyluracil's biological profile could be a promising area for future research, particularly in the context of developing novel therapeutic agents.

References

- 1. scienceopen.com [scienceopen.com]

- 2. 16018-87-4 CAS MSDS (5-CHLORO-6-METHYLURACIL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New mechanism of action of the cancer chemotherapeutic agent 5-fluorouracil in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-fluorouracil: mechanisms of action and clinical strategies [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Synthesis of 5-Chloro-6-methyluracil from 6-methyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methyluracil is a pivotal chemical intermediate, most notably utilized in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil, a component of the oral anticancer agent Lonsurf® (trifluridine/tipiracil). The efficient and selective chlorination of 6-methyluracil at the C5 position is a critical step in the manufacturing process of this and other pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-Chloro-6-methyluracil from 6-methyluracil, with a focus on detailed experimental protocols, comparative data analysis, and the logical workflow from starting material to its application in drug synthesis.

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2] The strategic functionalization of the uracil ring allows for the modulation of its pharmacological profile. Halogenation, in particular, is a key transformation. The introduction of a chlorine atom at the 5-position of 6-methyluracil yields 5-Chloro-6-methyluracil, a versatile intermediate. Its primary significance lies in its role as a precursor to Tipiracil, which is used in combination with trifluridine for the treatment of metastatic colorectal cancer.[3][4] Tipiracil inhibits the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability and antitumor efficacy.[3] This guide details the synthesis of 5-Chloro-6-methyluracil, providing researchers and drug development professionals with the necessary information for its laboratory-scale preparation and understanding its importance in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below.

| Property | 6-methyluracil | 5-Chloro-6-methyluracil |

| Molecular Formula | C₅H₆N₂O₂ | C₅H₅ClN₂O₂ |

| Molecular Weight | 126.11 g/mol [5] | 160.56 g/mol [6] |

| CAS Number | 626-48-2[5] | 16018-87-4[6] |

| Appearance | Crystalline solid[5] | Solid |

| Melting Point | Decomposes above 300 °C[5] | Not available |

| Solubility | Soluble in water, ether, alkali, ammonia, and hot alcohol.[5] | Not available |

Synthetic Methodologies

The primary route for the synthesis of 5-Chloro-6-methyluracil from 6-methyluracil is through electrophilic substitution at the electron-rich C5 position of the pyrimidine ring. Oxidative chlorination is a commonly employed strategy.

Oxidative Chlorination with Potassium Chloride and Hydrogen Peroxide

This method utilizes an in situ generation of an electrophilic chlorine species from the oxidation of potassium chloride by hydrogen peroxide in an acidic medium. The reaction conditions, particularly the concentration of sulfuric acid, are critical for achieving a good yield of the desired product and minimizing the formation of byproducts such as 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.[7]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 5-Chloro-6-methyluracil.

Experimental Protocol:

-

Materials:

-

6-methyluracil

-

Potassium chloride (KCl)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil in a 10% aqueous solution of sulfuric acid.

-

Add potassium chloride to the suspension. The molar ratio of 6-methyluracil to KCl should be approximately 1:2.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add hydrogen peroxide (30% solution) dropwise to the cooled mixture. The molar ratio of 6-methyluracil to H₂O₂ should be approximately 1:4.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by pouring the mixture into ice-cold water.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted salts and acid.

-

Dry the product under vacuum to obtain crude 5-Chloro-6-methyluracil.

-

Further purification can be achieved by recrystallization from a suitable solvent such as water or an alcohol-water mixture.[8][9]

-

Quantitative Data:

| Chlorinating Agent | Oxidant | Solvent/Acid | Molar Ratio (Substrate:Reagent:Oxidant) | Yield of 5-Chloro-6-methyluracil | Reference |

| KCl | H₂O₂ | 5% H₂SO₄ | 1:2:4 | 25% (with low substrate conversion) | [7] |

| KCl | H₂O₂ | 10% H₂SO₄ | 1:2:4 | Mixture with dichlorohydrin | [7] |

| 36% HCl | H₂O₂ | - | 1:2:4 | 81% | [7] |

| Gaseous Chlorine | - | Dry Chloroform | - | High | [7] |

Note: The reaction in 10% sulfuric acid leads to complete conversion of the starting material but results in a mixture of 5-Chloro-6-methyluracil and 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil.[7]

Application in Drug Development: Synthesis of Tipiracil

5-Chloro-6-methyluracil is a key starting material for the synthesis of Tipiracil. The synthesis involves a subsequent chlorination at the methyl group followed by a coupling reaction with 2-iminopyrrolidine.[3]

Logical Workflow for Tipiracil Synthesis:

Figure 2: Logical workflow for the synthesis of Tipiracil from 6-methyluracil.

This workflow highlights the critical role of the initial selective chlorination of 6-methyluracil to produce the necessary intermediate for the subsequent synthetic steps leading to the final active pharmaceutical ingredient.

Conclusion

The synthesis of 5-Chloro-6-methyluracil from 6-methyluracil is a well-established yet nuanced chemical transformation. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the final product. The oxidative chlorination method using potassium chloride and hydrogen peroxide in a controlled acidic environment represents a viable laboratory-scale synthesis. For industrial applications, optimization to maximize the yield of the desired monochlorinated product and minimize byproduct formation is crucial. The importance of 5-Chloro-6-methyluracil as a key intermediate in the synthesis of the anticancer drug Tipiracil underscores the need for robust and efficient synthetic protocols. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of uracil-based pharmaceuticals.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Chloro-6-(1-(2-iminopyrrolidinyl) methyl)uracil hydrochloride | C9H12Cl2N4O2 | CID 9903778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | C5H5ClN2O2 | CID 95268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of 5-Chloro-6-methyluracil: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 5-Chloro-6-methyluracil is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its closest structural analogs, offering insights into its potential properties for researchers, scientists, and drug development professionals. The presented data and mechanisms should be considered in the context of these related molecules.

Introduction

5-Chloro-6-methyluracil is a halogenated pyrimidine derivative. The uracil scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral effects. The introduction of a chlorine atom at the 5-position and a methyl group at the 6-position of the uracil ring is expected to modulate its electronic properties, metabolic stability, and interactions with biological targets. This guide explores the potential biological activities of 5-Chloro-6-methyluracil by examining the properties of its structural analogs.

Synthesis of Uracil Derivatives

The synthesis of substituted uracils can be achieved through various established chemical routes. For instance, 6-methyluracil can be synthesized by the condensation of ethyl acetoacetate and urea.[1] Halogenation at the 5-position of the uracil ring is a common modification. A general synthesis approach for 6-methyluracil-5-sulfochloride involves the successive interaction of 6-methyluracil with chlorosulfonic acid and then with thionyl chloride.[2] The synthesis of 5-chloro-2'-deoxyuridine, the deoxyribonucleoside of 5-chlorouracil, has also been reported.[3]

Potential Biological Activities and Mechanisms of Action

Based on the activities of its structural analogs, 5-Chloro-6-methyluracil may exhibit anticancer and antiviral properties. The primary mechanisms of action for related halogenated uracils involve the inhibition of key enzymes in nucleotide metabolism and the induction of DNA damage.

Anticancer Activity

The anticancer potential of halogenated uracils is well-documented, with 5-Fluorouracil (5-FU) being a widely used chemotherapeutic agent. The biological activities of 5-chlorouracil and its derivatives suggest a similar potential for 5-Chloro-6-methyluracil.

A primary mechanism of action for 5-fluorouracil and 5-chloro-2'-deoxyuridine is the inhibition of thymidylate synthase (TS).[4][5][6] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTTP pools, which in turn disrupts DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[4] It is plausible that 5-Chloro-6-methyluracil, after intracellular conversion to its corresponding deoxyribonucleoside monophosphate, could act as an inhibitor of TS.

Another potential target is thymidine phosphorylase (TP), an enzyme that is upregulated in many tumors and is involved in pyrimidine salvage pathways.[7] The compound 6-(2-aminoethyl)amino-5-chlorouracil has been identified as a potent competitive inhibitor of TP, exhibiting antiangiogenic and antitumor activity.[8] This suggests that uracil derivatives with a 5-chloro substitution can effectively inhibit this enzyme.

Incorporation of halogenated uracils into DNA can trigger the DNA damage response (DDR) pathway.[9][10] The cellular machinery recognizes the altered base as damage, leading to the activation of sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[11] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, trigger apoptosis.[12]

Antiviral Activity

Several uracil derivatives have demonstrated antiviral activity. While direct evidence for 5-Chloro-6-methyluracil is lacking, the known antiviral properties of related compounds suggest this as a potential area of interest.

Quantitative Data on Structurally Related Compounds

The following tables summarize the available quantitative data for key structural analogs of 5-Chloro-6-methyluracil.

Table 1: Enzyme Inhibition Data for 5-Chlorouracil Analogs

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Inhibition |

| 6-(2-Aminoethyl)amino-5-chlorouracil | Thymidine Phosphorylase (TP) | Not explicitly stated, but described as a potent competitive inhibitor | Competitive |

Note: Specific Ki values for 6-(2-aminoethyl)amino-5-chlorouracil were not found in the provided search results, though it is described as a potent inhibitor.

Table 2: In Vivo Antitumor Activity of 6-(2-Aminoethyl)amino-5-chlorouracil (AEAC)

| Tumor Xenograft | Treatment | Dose | % Tumor Growth Inhibition |

| A549 NSCLC | AEAC | 50 mg/kg/day | 50% |

| PANC-1 Pancreatic | AEAC | 50 mg/kg/day | 38% |

Data extracted from a study on the antiangiogenic and antitumor activity of AEAC. The dosing was administered by oral gavage once daily for 5 days each week.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of 5-Chloro-6-methyluracil's structural analogs are provided below.

Thymidylate Synthase (TS) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of dUMP to dTMP by TS.

Principle: The activity of TS can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF).[13]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2) containing the purified TS enzyme (e.g., 40 nM).[13]

-

Inhibitor Incubation: Add varying concentrations of the test compound (e.g., 5-Chloro-6-methyluracil) and the substrate dUMP (e.g., 100 µM) to the reaction mixture. Incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 22°C).[13]

-

Reaction Initiation: Initiate the reaction by adding the cofactor 5,10-methylenetetrahydrofolate (mTHF, e.g., 150 µM).[13]

-

Spectrophotometric Measurement: Immediately monitor the change in absorbance at 340 nm over a set time (e.g., 3 minutes) using a spectrophotometer.[13]

-

Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using methods like the Dixon plot.

Thymidine Phosphorylase (TP) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of TP.

Principle: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The conversion of thymidine to thymine results in an increase in absorbance at 290 nm, which can be monitored spectrophotometrically.[14][15]

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.0) and the TP enzyme (e.g., 0.058 units/well).[15]

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).[15]

-

Reaction Initiation: Start the reaction by adding the substrate, thymidine (e.g., 1.5 mM).[15]

-

Absorbance Measurement: Immediately measure the increase in absorbance at 290 nm over a period of time (e.g., 10 minutes) using a microplate reader.[15]

-

Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated from the dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by 5-Chloro-6-methyluracil, based on the known mechanisms of 5-Fluorouracil and 5-Chlorouracil.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. RU2087471C1 - Method of synthesis of 6-methyluracil-5-sulfochloride - Google Patents [patents.google.com]

- 3. Synthesis of 5-chlorodeoxyuridine and a comparative study of 5-halodeoxyuridines in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-(2-Aminoethyl)amino-5-chlorouracil [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemotherapy induced DNA damage response: convergence of drugs and pathways [scholarworks.indianapolis.iu.edu]

- 11. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 12. DNA damage signaling in response to 5-fluorouracil in three colorectal cancer cell lines with different mismatch repair and TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Chloro-6-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-6-methyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 5-Chloro-6-methyluracil.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | Data not available in search results |

| ¹³C | Data not available in search results |

No specific ¹H and ¹³C NMR chemical shift values for 5-Chloro-6-methyluracil were found in the provided search results. General ranges for similar pyrimidine derivatives suggest expected signals for the methyl group, and the uracil ring protons and carbons, which would be influenced by the chloro-substituent.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Data not available in search results | Data not available in search results |

Specific IR absorption bands for 5-Chloro-6-methyluracil were not explicitly detailed in the search results. However, characteristic peaks for uracil derivatives typically include N-H stretching, C=O stretching, C=C stretching, and C-H bending vibrations.

Table 3: Mass Spectrometry Data

| Ion/Fragment | m/z |

| [M]⁺ | 160.00340 |

| [M+H]⁺ | 161.01123 |

| [M+Na]⁺ | 182.99317 |

| [M-H]⁻ | 158.99667 |

The predicted mass spectrometry data is available from PubChem and indicates the expected mass-to-charge ratios for the molecular ion and common adducts.[1]

Experimental Protocols

Synthesis of 5-Chloro-6-methyluracil

The synthesis of 5-Chloro-6-methyluracil can be achieved through the chlorination of 6-methyluracil. A general procedure, adapted from the synthesis of related compounds, is as follows:

-

Preparation of 6-Methyluracil: 6-Methyluracil is synthesized by the condensation of ethyl acetoacetate and urea in the presence of a base.

-

Chlorination: 6-Methyluracil is then reacted with a chlorinating agent, such as sulfuryl chloride, in a suitable solvent like acetic acid. The reaction mixture is typically heated to drive the reaction to completion.

-

Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield pure 5-Chloro-6-methyluracil.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data for pyrimidine derivatives like 5-Chloro-6-methyluracil.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectra are recorded on a spectrometer, for instance, a Bruker Avance-III 500 MHz instrument.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

This technical guide serves as a foundational resource for researchers working with 5-Chloro-6-methyluracil. While specific experimental spectral data was not available in the provided search results, the outlined protocols and data for related compounds offer a strong starting point for experimental work and data interpretation. Further investigation into the cited literature and spectral databases is recommended to obtain detailed spectral charts.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-6-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-6-methyluracil is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective formulation, storage, and biological evaluation. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 5-Chloro-6-methyluracil. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing detailed experimental protocols and the theoretical framework necessary for researchers to generate this critical information.

Introduction

5-Chloro-6-methyluracil belongs to the class of substituted uracils, which are of significant interest in pharmaceutical research due to their diverse biological activities, including potential anticancer and antiviral properties. The introduction of a chlorine atom at the C5 position and a methyl group at the C6 position of the uracil ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications, in turn, affect its solubility in various solvent systems and its stability under different environmental conditions.

This guide is intended to be a practical resource for researchers. It outlines the standard experimental procedures for determining both the kinetic and thermodynamic solubility of 5-Chloro-6-methyluracil. Furthermore, it details the protocols for conducting comprehensive stability studies, including forced degradation under various stress conditions, to identify potential degradation pathways and establish a stability profile.

Solubility of 5-Chloro-6-methyluracil

Data Presentation

As no specific quantitative data was found in the literature, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of 5-Chloro-6-methyluracil

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Water | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | Kinetic Assay |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of solid 5-Chloro-6-methyluracil to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of 5-Chloro-6-methyluracil in the clear, saturated supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique. A calibration curve should be prepared using standards of known concentrations.

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-Chloro-6-methyluracil in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic method (e.g., 1-2 hours), with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, the samples can be filtered and the concentration in the filtrate quantified by HPLC-UV or UV-Vis spectroscopy.

Solubility Determination Workflows

Stability of 5-Chloro-6-methyluracil

Evaluating the stability of an API is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and potential degradation products. Stability testing involves subjecting the compound to a variety of environmental factors. While specific stability data for 5-Chloro-6-methyluracil is not available, studies on related 5-halouracils, such as 5-fluorouracil, indicate a susceptibility to degradation under hydrolytic (especially alkaline) and oxidative conditions.[2]

Data Presentation

The following tables should be used to summarize the findings from stability studies.

Table 2: Forced Degradation Study Summary for 5-Chloro-6-methyluracil

| Stress Condition | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | |||

| Base Hydrolysis (e.g., 0.1 M NaOH, RT) | |||

| Oxidative (e.g., 3% H₂O₂, RT) | |||

| Thermal (e.g., 80°C, solid state) | |||

| Photolytic (ICH Q1B) |

Table 3: Long-Term Stability Study Summary for 5-Chloro-6-methyluracil (Example Conditions)

| Storage Condition | Time Point | Assay (%) | Purity (%) | Appearance |

| 25°C / 60% RH | 0 months | |||

| 3 months | ||||

| 6 months | ||||

| 40°C / 75% RH | 0 months | |||

| 3 months | ||||

| 6 months |

Experimental Protocols for Stability Testing

A comprehensive stability program includes forced degradation studies and long-term stability testing.

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods.

Protocol:

-

Acid Hydrolysis: Dissolve or suspend 5-Chloro-6-methyluracil in an acidic solution (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in solution.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).

-

Photostability: Expose the compound (both solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and the profile of any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradants.

Forced Degradation Study Workflow

These studies are conducted on the final drug substance packaged in its proposed container closure system to establish a re-test period or shelf life.

Protocol:

-

Batch Selection: Use at least three primary batches of 5-Chloro-6-methyluracil for the study.

-

Storage Conditions: Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, testing is typically performed at 0, 3, and 6 months.

-

Parameters to Test: The testing should include, but is not limited to:

-

Appearance (physical description)

-

Assay (quantification of 5-Chloro-6-methyluracil)

-

Purity (detection and quantification of impurities/degradants)

-

Water content (if applicable)

-

-

Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time to establish the stability of the compound.

Conclusion

The solubility and stability of 5-Chloro-6-methyluracil are fundamental properties that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these characteristics. By following the outlined methodologies for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability testing, scientists can generate the high-quality data required for informed decision-making in formulation development, regulatory submissions, and further preclinical and clinical studies. The application of these standard procedures will ensure a comprehensive understanding of the physicochemical behavior of 5-Chloro-6-methyluracil.

References

Potential Therapeutic Applications of 5-Chloro-6-methyluracil and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential therapeutic applications of 5-chloro-6-methyluracil and its closely related derivatives. While specific research on 5-chloro-6-methyluracil is limited, this document focuses on the significant findings for structurally similar compounds, particularly 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), a potent inhibitor of thymidine phosphorylase (TP). The guide covers the synthesis, biological activity, and mechanism of action of these compounds, with a focus on their antiangiogenic and antitumor properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in oncology. The substitution of the uracil ring at various positions can dramatically alter its biological activity. Halogenation at the 5-position, for instance, is a common strategy to enhance the therapeutic potential of uracil analogs. This guide explores the therapeutic landscape of 5-chloro-6-methyluracil and its derivatives, with a significant focus on their role as enzyme inhibitors in cancer therapy.

A key target for this class of compounds is thymidine phosphorylase (TP), an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis and tumor progression.[1][2] Inhibition of TP is a promising strategy for cancer treatment. This document will delve into the specifics of a potent TP inhibitor, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), as a representative compound of this class.

Synthesis

The synthesis of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) and other 6-amino-substituted uracil derivatives has been described.[1] A general synthetic scheme involves the reaction of a 6-chlorouracil intermediate with the desired amine.

Below is a generalized workflow for the synthesis of such derivatives.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of 5-chloro-6-methyluracil derivatives lies in their ability to inhibit thymidine phosphorylase (TP), a key enzyme in tumor angiogenesis.

Inhibition of Thymidine Phosphorylase (TP)

Several 5-substituted-6-chlorouracils have been identified as potent inhibitors of human thymidine phosphorylase.[3] The most potent compounds in one study were those with a five- or six-membered cyclic substituent containing a π-electron system at the C5 position and a chlorine atom at C6.[3]

A particularly well-studied derivative is 6-(2-aminoethyl)amino-5-chlorouracil (AEAC). It is a potent and selective competitive inhibitor of TP.[1]

Table 1: Thymidine Phosphorylase Inhibition Data

| Compound | Target Enzyme | Ki Value | Reference |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | 165 nmol/L | [1] |

| 6-Chloro-5-cyclopent-1-en-1-yluracil | Thymidine Phosphorylase (TP) | 0.20 ± 0.03 μM | [3] |

Antiangiogenic and Antitumor Activity

The inhibition of TP by compounds like AEAC translates into significant antiangiogenic and antitumor effects. Oral administration of AEAC has been shown to reduce the growth of non-small cell lung cancer and pancreatic cancer xenografts in mice.[1] This antitumor activity is associated with a reduction in microvessel density in the tumors, providing direct evidence of its antiangiogenic action.[1][2]

Furthermore, combining AEAC with other antiangiogenic agents, such as the Vascular Endothelial Growth Factor (VEGF)-Trap, has demonstrated additive antitumor activity, leading to tumor regressions in some models.[1] This suggests a synergistic potential for combination therapies involving TP inhibitors.

Table 2: In Vivo Antitumor Activity of AEAC

| Tumor Model | Treatment | Dose and Schedule | Tumor Growth Inhibition | Reference |

| A549 (NSCLC) Xenograft | AEAC | 50 mg/kg, p.o., 5 days/week | 40-50% reduction | [1][2] |

| PANC-1 (Pancreatic) Xenograft | AEAC | 50 mg/kg, p.o., 5 days/week | 40-50% reduction | [1][2] |

| A549 (NSCLC) Xenograft | AEAC + VEGF-Trap | 50 mg/kg AEAC, p.o., 5 days/week + VEGF-Trap | Additive effect, tumor regression | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the antitumor effects of AEAC and related compounds is the inhibition of thymidine phosphorylase. TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis through its enzymatic activity.[1] By inhibiting TP, these compounds block the production of 2-deoxy-D-ribose-1-phosphate, a downstream product that can stimulate the production of pro-angiogenic factors like VEGF.[4]

The inhibition of TP leads to a reduction in angiogenesis, which in turn limits tumor growth and metastasis. The combination with a VEGF inhibitor like VEGF-Trap further enhances this effect by targeting a parallel and critical pathway in tumor angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating compounds like AEAC.

Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against thymidine phosphorylase.

Materials:

-

Recombinant human thymidine phosphorylase (TP)

-

Thymidine

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., AEAC) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the TP enzyme in each well of the 96-well plate.

-

Add various concentrations of the test compound (or DMSO for control) to the wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding a solution of thymidine to each well.

-

Immediately monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate (thymidine) and the inhibitor. Data can be analyzed using a Lineweaver-Burk plot.

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines the procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.[1]

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Human cancer cell line (e.g., A549 non-small cell lung cancer cells)

-

Matrigel (optional)

-

Test compound (e.g., AEAC) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., AEAC at 50 mg/kg) or vehicle control to the respective groups according to the planned schedule (e.g., orally, once daily, 5 days a week).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length x width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

-

Analyze the data by comparing the tumor growth in the treatment groups to the control group.

Conclusion

While direct therapeutic applications of 5-chloro-6-methyluracil are not extensively documented, its derivatives, particularly 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), have demonstrated significant potential as anticancer agents. The primary mechanism of action for these compounds is the inhibition of thymidine phosphorylase, leading to potent antiangiogenic and antitumor effects. The preclinical data for AEAC, especially in combination with VEGF inhibitors, are promising and warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this class of compounds. Further research is needed to fully elucidate the structure-activity relationships and to identify and develop optimized 5-chloro-6-methyluracil derivatives for clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Antiangiogenic and antitumor activity of 6-(2-aminoethyl)amino-5-chlorouracil, a novel small-molecule inhibitor of thymidine phosphorylase, in combination with the vascular endothelial growth factor-trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

In Vitro Efficacy of 5-Chloro-6-methyluracil Derivatives: A Technical Guide for Researchers

Executive Summary: This technical guide provides an in-depth overview of the in vitro studies relevant to 5-Chloro-6-methyluracil and its closely related derivatives. While specific experimental data for 5-Chloro-6-methyluracil is not extensively available in the public domain, this document synthesizes the significant body of research on analogous 5-substituted-6-chlorouracils. These compounds have emerged as potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This guide offers detailed experimental protocols for key in vitro assays, quantitative data from studies on related compounds, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development in this area.

Core Concepts and Biological Targets

Derivatives of 5-Chloro-6-methyluracil are primarily investigated for their potential as anticancer and antiviral agents. The key biological target identified for this class of compounds is Thymidine Phosphorylase (TP) .

Thymidine Phosphorylase (TP): Also known as platelet-derived endothelial cell growth factor (PD-ECGF), TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate.[1] TP is overexpressed in a variety of solid tumors, and its elevated levels often correlate with increased microvessel density, tumor aggressiveness, and poorer patient prognosis.[1][2] The enzymatic activity of TP is crucial for its pro-angiogenic actions.[2] Therefore, inhibiting TP is a promising strategy for anti-angiogenic and anticancer therapies. Many 5-chlorouracil derivatives exert their effects by inhibiting this key enzyme.[3]

Quantitative Data: In Vitro Inhibition of Thymidine Phosphorylase

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

| 6-(2-Aminoethyl)Amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | K_i | 165 nmol/L | [2] |

| 5-Chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI) | Human Thymidine Phosphorylase (hTP) | IC_50 | 0.035 µM (35 nmol/L) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of 5-Chloro-6-methyluracil and its derivatives.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of TP by monitoring the conversion of thymidine to thymine.

Materials and Reagents:

-

Recombinant human or E. coli thymidine phosphorylase (TP)

-

Thymidine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Test compound (e.g., 5-Chloro-6-methyluracil derivative)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1.5 mM stock solution of thymidine in potassium phosphate buffer.

-

Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM) and prepare serial dilutions in potassium phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).[5]

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well in triplicate:

-

150 µL of 50 mM potassium phosphate buffer (pH 7.0)

-

20 µL of TP enzyme solution

-

10 µL of the test compound dilution or vehicle (DMSO in buffer) for control wells.

-

-

Incubate the plate at 30°C for 10 minutes.[6]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the 1.5 mM thymidine solution to each well.

-

Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression analysis to calculate the IC50 value.[5]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Materials and Reagents:

-

Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubate the plates for 48 to 72 hours.[7]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

Antiviral Plaque Reduction Assay

This assay is the standard method for evaluating the efficacy of antiviral compounds.

Materials and Reagents:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock of known titer

-

Complete cell culture medium

-

Infection medium (culture medium with reduced serum, e.g., 2% FBS)

-

Test compound

-

Overlay medium (e.g., medium containing 0.4% agarose or carboxymethyl cellulose)[9]

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[9]

-

24-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed host cells in 24-well plates to form a confluent monolayer.[9]

-

-

Virus Infection:

-

Compound Treatment and Overlay:

-

Prepare various concentrations of the test compound in the overlay medium.

-

After the adsorption period, carefully aspirate the virus inoculum.

-

Add 1.5 mL of the overlay medium containing the appropriate concentration of the test compound to each well. Include a "no drug" virus control and a "no virus" cell control.[9]

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[9]

-

-

Plaque Visualization:

-

Aspirate the overlay medium.

-

Fix the cells with the fixative solution for at least 30 minutes.

-

Remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones.[10]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 (50% effective concentration) by plotting the percentage of plaque reduction against the compound concentration.[11]

-

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of Thymidine Phosphorylase by 5-Chloro-6-methyluracil derivatives.

Experimental Workflow: Cytotoxicity (MTT) Assay

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Logical Relationship: Drug Discovery Process

References

- 1. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5’-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-6-methyluracil Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-6-methyluracil derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The pyrimidine scaffold is a privileged structure in drug discovery, with modifications to the uracil ring leading to compounds with significant antiviral, anticancer, and antimicrobial properties.[1] The introduction of a chloro group at the 5-position and a methyl group at the 6-position of the uracil ring can significantly influence the molecule's electronic properties and steric hindrance, leading to altered biological activity and target specificity. This guide delves into the specifics of 5-chloro-6-methyluracil derivatives, exploring their potential as a promising class of therapeutic agents.

Synthesis of 5-Chloro-6-methyluracil Derivatives

The synthesis of 5-chloro-6-methyluracil derivatives typically begins with the construction of the core 6-methyluracil ring, followed by chlorination and subsequent derivatization.

General Synthetic Workflow

A general synthetic route to 5-chloro-6-methyluracil and its derivatives is outlined below. The initial step often involves the condensation of ethyl acetoacetate with urea to form 6-methyluracil. This is followed by chlorination at the 5-position and subsequent functionalization to yield a variety of derivatives.

References

An In-depth Technical Guide to 5-Chloro-6-methyluracil: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methyluracil, a halogenated derivative of the pyrimidine base uracil, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases makes it a candidate for investigation as an antimetabolite with potential therapeutic applications. This technical guide provides a comprehensive overview of 5-Chloro-6-methyluracil, detailing its chemical properties, a robust synthesis protocol, and an exploration of its biological activities, including its potential as an enzyme inhibitor and its effects on cancer cell lines.

Chemical and Physical Properties

5-Chloro-6-methyluracil is a solid compound with the chemical formula C₅H₅ClN₂O₂. A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 16018-87-4 | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C |

Synthesis of 5-Chloro-6-methyluracil

A reliable method for the synthesis of 5-Chloro-6-methyluracil involves the direct chlorination of 6-methyluracil using N-chlorosuccinimide (NCS) as the chlorinating agent. This method offers good yields and relatively straightforward purification.

Experimental Protocol: Chlorination of 6-methyluracil

Materials:

-

6-methyluracil

-

N-chlorosuccinimide (NCS)

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution (5%)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 6-methyluracil in glacial acetic acid.

-

Chlorination: Add 1.1 equivalents of N-chlorosuccinimide to the solution. Heat the reaction mixture to 55 °C and stir for 7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification by Recrystallization:

-

Dissolve the crude 5-Chloro-6-methyluracil in a 5% sodium hydroxide solution with gentle heating (around 55 °C) until fully dissolved.

-

Slowly add hydrochloric acid dropwise to adjust the pH of the solution to approximately 7. This will cause the product to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with cold deionized water and then a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure 5-Chloro-6-methyluracil.[2]

-

Characterization:

The identity and purity of the synthesized 5-Chloro-6-methyluracil should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): Mass spectral analysis will verify the molecular weight of the compound.

Biological Activity and Potential Applications

While research on 5-Chloro-6-methyluracil is ongoing, studies on related halogenated uracil derivatives suggest several potential areas of biological activity.

Antiviral Activity

Derivatives of uracil are known to possess antiviral properties. For instance, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil has demonstrated high antiviral activity against respiratory syncytial virus (RSV) and human influenza viruses A/H3N2 and A/H1N1pdm09.[3] This suggests that 5-Chloro-6-methyluracil may also exhibit antiviral effects and warrants screening against a panel of viruses.

Anticancer Activity and Cytotoxicity

The cytotoxic effects of various uracil analogs against different cancer cell lines have been investigated. While specific data for 5-Chloro-6-methyluracil is limited, related compounds have shown activity. For example, a novel uracil analog, U-359, exhibited cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.8 μM.[4] Another study on pyrazole derivatives showed cytotoxicity against the A549 human lung cancer cell line.[5] The potential of 5-Chloro-6-methyluracil as a cytotoxic agent should be evaluated against a panel of cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), to determine its IC₅₀ values.

Enzyme Inhibition

A significant area of interest for uracil derivatives is their potential as enzyme inhibitors. A structurally related compound, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, is a known potent inhibitor of thymidine phosphorylase (TP).[6] Thymidine phosphorylase is an enzyme implicated in angiogenesis and tumor growth, making its inhibitors promising candidates for anticancer therapies.[6][7]

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

A spectrophotometric assay can be employed to determine the inhibitory activity of 5-Chloro-6-methyluracil against thymidine phosphorylase. The assay is based on the phosphorolysis of thymidine to thymine, which results in a decrease in absorbance at 290 nm.[1]

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), thymidine, and the enzyme thymidine phosphorylase.

-

Inhibitor Addition: Add varying concentrations of 5-Chloro-6-methyluracil to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Signaling Pathway Modulation

The impact of uracil analogs on cellular signaling pathways is a key aspect of understanding their mechanism of action. While direct evidence for 5-Chloro-6-methyluracil is not yet available, related compounds like 5-fluorouracil (5-FU) are known to influence pathways such as the Wnt signaling pathway, which is often dysregulated in cancer.[8][9]

Investigative Approach: Wnt and NF-κB Signaling Pathways

To investigate the effect of 5-Chloro-6-methyluracil on key signaling pathways, the following experimental workflow can be implemented:

This workflow involves treating cancer cell lines with 5-Chloro-6-methyluracil and subsequently analyzing key components of the Wnt and NF-κB signaling pathways through techniques like Western blotting, reporter gene assays, and qRT-PCR.

Conclusion

5-Chloro-6-methyluracil presents a compelling scaffold for further investigation in drug discovery. This guide has provided a detailed protocol for its synthesis and purification, along with a framework for exploring its biological activities. Future research should focus on comprehensive screening to determine its antiviral and anticancer efficacy, elucidation of its mechanism of action through enzyme inhibition and signaling pathway analysis, and lead optimization to enhance its therapeutic potential. The information compiled herein serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 5-Chloro-6-methyluracil

Introduction

5-Chloro-6-methyluracil is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Halogenated uracils, such as the well-known anticancer drug 5-fluorouracil, can act as antimetabolites by interfering with nucleic acid synthesis.[1] The introduction of a chlorine atom at the C5 position and a methyl group at the C6 position of the uracil ring creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of more complex bioactive molecules.[1] Various synthetic strategies have been developed for the preparation of 5-halo-6-methyluracils, with oxidative halogenation being a prominent and efficient method.[2][3] This application note provides a detailed protocol for the synthesis of 5-Chloro-6-methyluracil via the oxidative chlorination of 6-methyluracil.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of 5-Chloro-6-methyluracil from 6-methyluracil using an oxidative chlorination method.

Materials and Equipment

-

Reagents:

-

6-Methyluracil (C₅H₆N₂O₂)

-

Potassium Chloride (KCl)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Deionized Water

-

Ice

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH meter or pH paper

-

Procedure

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a 10% solution of sulfuric acid. Safety Note: Always add acid to water slowly while cooling in an ice bath.

-

To the acidic solution, add 6-methyluracil.

-

Add potassium chloride (KCl) to the suspension. The molar ratio of 6-methyluracil to KCl should be approximately 1:2.[2]

-

Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

-

-

Addition of Oxidizing Agent:

-

Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. The molar ratio of 6-methyluracil to H₂O₂ should be approximately 1:4.[2]

-

Monitor the temperature closely and maintain it below 10 °C throughout the addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitoring by TLC is recommended). Research indicates that increasing the sulfuric acid concentration to 10% can lead to the complete conversion of 6-methyluracil.[2]

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing ice water.

-

The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining acid and salts.

-

-

Drying and Characterization:

-

Dry the product under vacuum or in a desiccator.

-

The final product, 5-Chloro-6-methyluracil, should be a white to off-white solid.

-

Characterize the product by determining its melting point and using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

-

Safety Precautions

-